Brombuterol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

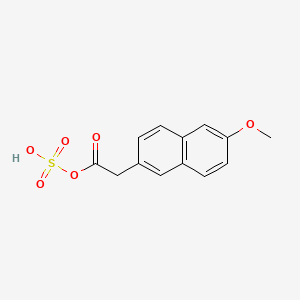

Brombuterol (hydrochloride) is a chemical compound known for its role as a β2-adrenergic receptor agonist. It is primarily used in veterinary medicine to enhance the muscle-to-fat ratio in livestock. The compound is chemically identified as 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride .

Scientific Research Applications

Brombuterol (hydrochloride) has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of β2-adrenergic agonists.

Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Research focuses on its potential therapeutic applications and safety profile.

Industry: Brombuterol (hydrochloride) is used in the agricultural industry to improve livestock growth and feed efficiency

Mechanism of Action

Target of Action

Brombuterol hydrochloride, also known as Bambuterol, primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions, making them key targets in the management of respiratory conditions .

Mode of Action

This compound acts as an agonist to the β2-adrenergic receptors . This interaction stimulates the intracellular enzyme adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels leads to relaxation of bronchial smooth muscle, resulting in bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the β2-adrenergic receptor signaling pathway . The activation of this pathway leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to relaxation of bronchial smooth muscle and inhibition of pro-inflammatory mediators .

Pharmacokinetics

This compound exhibits extensive hepatic metabolism, and is further metabolized to terbutaline by plasma cholinesterase . It has a bioavailability of 20% . The elimination half-life of this compound is approximately 13 hours, and that of its active metabolite, terbutaline, is approximately 21 hours . The compound is primarily excreted via the renal route .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms associated with conditions such as asthma, bronchitis, and emphysema .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, concomitant administration of this compound with corticosteroids, diuretics, and xanthine derivatives (such as theophylline) increases the risk of hypokalemia (decreased levels of potassium in the blood) . Furthermore, this compound acts as a cholinesterase inhibitor, and can prolong the duration of action of suxamethonium (succinylcholine) and other drugs whose breakdown in the body depends on cholinesterase function .

Biochemical Analysis

Biochemical Properties

Brombuterol Hydrochloride is known to interact with β-adrenergic receptors . The pharmacologic effects of this compound are at least in part attributable to stimulation through β-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .

Cellular Effects

This compound, as a β-adrenergic receptor agonist, causes smooth muscle relaxation, resulting in dilation of bronchial passages . This effect is particularly beneficial in the treatment of asthma and other conditions associated with bronchospasm .

Molecular Mechanism

The molecular mechanism of action of this compound involves the stimulation of β-adrenergic receptors, specifically beta 2 receptors. This stimulation activates intracellular adenyl cyclase, which then converts ATP to cyclic AMP . Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Metabolic Pathways

This compound is metabolized primarily by butyrylcholinesterase . This enzyme plays a crucial role in the hydrolysis and oxidation of this compound, further metabolizing it to terbutaline .

Subcellular Localization

Given its mechanism of action involving β-adrenergic receptors and adenyl cyclase, it is likely that this compound interacts with these components at the cell membrane and in the cytoplasm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol (hydrochloride) involves several steps:

Starting Material: The synthesis begins with 3’,5’-Dihydroxyacetophenone.

Dimethylcarbamoyl Chloride Reaction: This compound reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).

Halogenation: Bromine is then introduced to form 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).

Final Steps: The final product is obtained through further reactions involving tert-butylamine and subsequent purification steps.

Industrial Production Methods: Industrial production of Brombuterol (hydrochloride) typically involves large-scale synthesis using the above-mentioned steps, followed by rigorous purification processes to ensure the compound’s purity and compliance with regulatory standards .

Types of Reactions:

Oxidation: Brombuterol (hydrochloride) can undergo oxidation reactions, particularly at the amino group.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenolic compounds, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Bambuterol: A long-acting β2-adrenoceptor agonist used in the treatment of asthma.

Clenbuterol: Another β2-adrenergic agonist used for similar purposes in veterinary medicine.

Uniqueness: Brombuterol (hydrochloride) is unique in its specific chemical structure, which includes two bromine atoms and a tert-butylamino group. This structure contributes to its distinct pharmacological profile and efficacy in enhancing muscle-to-fat ratios in livestock .

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944512 |

Source

|

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21912-49-2 |

Source

|

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/no-structure.png)

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)